1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
The synthesis of related furan-urea compounds has been explored for their potential bioactivity. For instance, compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea have been synthesized and tested against pathogens such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis, showing broad-spectrum activity against all except Bacillus subtilis. This indicates potential for the development of novel drugs based on this scaffold (Donlawson et al., 2020).
Characterization and Computational Studies
Research into the characterization and computational studies of urea and thiourea derivatives, including those with furan components, has been conducted. These compounds have been synthesized and characterized, with their bioactivity assessed against various bacterial and fungal pathogens. The findings suggest that such compounds possess significant antibacterial and antifungal properties, making them interesting candidates for further pharmaceutical research (Alabi et al., 2020).
Biomass-Based Synthesis
There is also interest in the biomass-based synthesis of furan-urea compounds. Studies have demonstrated the synthesis of these compounds from biomass-derived furfural, coupled with urea, yielding compounds with potentially useful properties. Such research underscores the importance of sustainable sources and processes in chemical synthesis (Orie et al., 2018).
Novel Compound Synthesis
The exploration of novel compounds such as 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane through multi-step synthesis processes highlights the ongoing interest in developing new molecules with unique structures and potential applications. These studies not only contribute to the chemical industry but also to pharmaceutical developments (Orie et al., 2019).
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can influence a wide range of biological activities . This suggests that the compound may affect various biochemical pathways, leading to diverse downstream effects.
Result of Action
It’s known that indole derivatives can exhibit a wide range of biological activities . This suggests that the compound may have various molecular and cellular effects.
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSSDBNPHHLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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